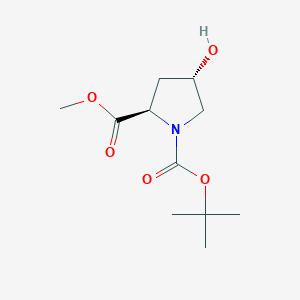

1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate

Beschreibung

(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 135042-17-0) is a chiral pyrrolidine derivative with a hydroxyl group at the C4 position and two ester groups: a tert-butyl carbamate at N1 and a methyl ester at C2. Its stereochemistry (2R,4S) is critical for applications in asymmetric synthesis, medicinal chemistry, and drug delivery systems. This compound serves as a key intermediate in synthesizing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its rigid bicyclic structure and functional group versatility .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMNEDXVUJLQAF-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426233 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135042-17-0 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves the reaction of trans-4-hydroxy-D-proline with tert-butyl formic acid under basic conditions . This reaction forms the desired compound with the tert-butyl group serving as a protecting group for the amino group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the compound is often produced in solid form for ease of storage and transportation .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Formation of alcohols from ester groups.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.27 g/mol

- CAS Number : 135042-17-0

The compound features a pyrrolidine ring with two carboxylate groups and a tert-butyl group, which contributes to its stability and solubility in organic solvents. Its stereochemistry at the 2R and 4S positions is crucial for its biological activity.

Medicinal Chemistry

One of the primary applications of (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is in the development of pharmaceutical compounds. It serves as a versatile building block in the synthesis of various bioactive molecules.

- Antibody-Drug Conjugates (ADCs) : The compound is utilized as a non-cleavable linker in ADCs. This application leverages its ability to stabilize the drug-linker conjugate during circulation in the bloodstream while ensuring effective drug delivery to targeted cancer cells .

Peptide Synthesis

The compound is also employed in peptide synthesis due to its ability to protect amino groups during chemical reactions. This property allows for the selective modification of peptides without affecting other functional groups.

- Protecting Group : As a protecting group for hydroxyl functionalities, it facilitates the synthesis of complex peptides by preventing unwanted reactions during coupling processes.

Biochemical Research

In biochemical studies, (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is used as a reagent in various assays and experiments.

- Enzyme Inhibition Studies : The compound's structural characteristics make it a candidate for studying enzyme interactions and inhibitions, particularly those involving hydroxylated substrates.

Case Study 1: Synthesis of Antibody-Drug Conjugates

Recent research highlighted the successful incorporation of (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate into ADC formulations. The study demonstrated enhanced stability and efficacy against targeted cancer cells compared to traditional linkers.

| Property | Traditional Linker | (2R,4S)-1-tert-Butyl Linker |

|---|---|---|

| Stability | Moderate | High |

| Efficacy | Low | High |

| Target Specificity | Variable | Consistent |

Wirkmechanismus

The mechanism of action of (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its role as a protecting group in organic synthesis. The tert-butyl group protects the amino group from unwanted reactions, allowing for selective modifications at other positions on the molecule. This selective protection and deprotection are crucial in the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent and Stereochemical Variations

Table 1: Comparison of Key Structural Features

Functional Group Impact on Properties

Hydroxyl vs. Fluorine Substitution

- The hydroxyl group in the target compound enables hydrogen bonding and participation in glycosylation or phosphorylation reactions, making it suitable for biomolecular applications .

- Fluorine substitution (e.g., in (2S,4R)-1-benzyl 4-fluoro derivatives) enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Boc vs. Benzyl Protecting Groups

- The tert-butyloxycarbonyl (Boc) group in the target compound provides steric protection for the amine while allowing mild acidic deprotection (e.g., TFA) .

- Benzyl groups (e.g., in (2S,4R)-1-benzyl derivatives) require harsher conditions (e.g., hydrogenolysis) for removal, limiting their use in sensitive syntheses .

Pyrrolidine vs. Piperidine Core

- Pyrrolidine (5-membered ring) derivatives exhibit restricted conformations, favoring selective interactions in enzyme binding .

- Piperidine (6-membered ring) analogs (e.g., (2S,4S)-1-tert-butyl piperidine dicarboxylate) offer greater conformational flexibility, useful in modulating pharmacokinetic properties .

Biologische Aktivität

(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, commonly referred to as Boc-Hyp-OMe, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₉N₀₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 135042-17-0

- Purity : Typically ≥97% .

Anti-Fibrotic Effects

Recent studies have highlighted the anti-fibrotic properties of (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. In vitro experiments demonstrated that this compound significantly inhibits collagen synthesis and reduces the expression of fibrosis markers such as COL1A1 and α-SMA in hepatic stellate cells (LX-2) stimulated by TGFβ1. The inhibitory effects were observed to be dose-dependent, indicating a potential therapeutic role in liver fibrosis management .

The mechanism by which (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate exerts its biological effects involves the modulation of the IKKβ-NF-κB signaling pathway. This pathway is crucial in regulating inflammatory responses and fibrosis development. Treatment with this compound resulted in reduced phosphorylation of IKKβ and downstream NF-κB, leading to decreased expression of pro-inflammatory cytokines such as IL-6 .

Comparative Biological Activity

To provide a clearer understanding of its efficacy relative to other compounds, the following table summarizes the inhibitory effects of (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate compared to known anti-fibrotic agents:

| Compound | Inhibition Rate (%) | Mechanism |

|---|---|---|

| (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Up to 81.54% | IKKβ-NF-κB pathway modulation |

| EGCG (Epigallocatechin gallate) | 36.46% | Antioxidant activity |

| L-Aspartic Acid | 11.33% | Amino acid metabolism |

Study on Liver Fibrosis

In a controlled study involving LX-2 cells treated with LPS to induce inflammation, (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate exhibited significant anti-inflammatory properties. The compound was shown to reduce the expression levels of inflammatory mediators and fibrosis markers when administered at concentrations ranging from 50 to 500 μmol/L .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate has been explored through various methods that emphasize the importance of chirality in its biological activity. Structure-activity relationship studies indicate that modifications at specific positions can enhance or diminish its efficacy against fibrotic processes .

Q & A

Q. What are the standard synthetic routes for (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via selective protection of hydroxyl and carboxyl groups. A typical route involves dissolving the diol intermediate in anhydrous CH₂Cl₂ under N₂, followed by reaction with tert-butoxycarbonyl (Boc) and methyl ester protecting groups . Stereochemical control is achieved by using chiral starting materials (e.g., Boc-D-pyroglutamic acid derivatives) and maintaining low temperatures (−78°C) during nucleophilic substitutions to minimize epimerization .

Q. How is the compound characterized to confirm its stereochemistry and purity?

Key techniques include:

- NMR : H and C NMR verify regioselectivity and stereochemistry by analyzing coupling constants (e.g., J2,4 for trans/cis relationships) .

- Chiral HPLC : Resolves enantiomeric impurities, critical for confirming >98% diastereomeric excess .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a non-cleavable linker in antibody-drug conjugates (ADCs) and PROTACs due to its rigid pyrrolidine backbone, which enhances proteolytic stability . Derivatives with fluorinated or aminopropyl substituents are used to modulate pharmacokinetic properties in drug candidates targeting oncogenic pathways (e.g., Smoothened inhibitors) .

Advanced Research Questions

Q. How does fluorination at the 4-position alter the compound’s reactivity and biological activity?

Fluorination via DAST (diethylaminosulfur trifluoride) or morpholinosulfur trifluoride introduces a fluorine atom at the 4-position, enhancing metabolic stability and altering hydrogen-bonding interactions. For example, fluoropropyl derivatives (e.g., (2R,4S)-4-(3-fluoropropyl)) show improved blood-brain barrier penetration in neuroactive agents . However, fluorination conditions (−78°C, DIPEA) must be tightly controlled to avoid racemization .

Q. What strategies resolve contradictions in stereochemical assignments reported for derivatives?

Discrepancies in stereochemical outcomes (e.g., 4R vs. 4S configurations) arise from divergent synthetic pathways. To resolve these:

Q. How can the hydroxyl group be selectively functionalized without compromising the Boc/methyl ester protections?

- Tosylation : Reacting the hydroxyl group with p-toluenesulfonyl chloride in CH₂Cl₂ with pyridine/DMAP yields a tosylate intermediate, which undergoes nucleophilic substitution (e.g., azide displacement) .

- Mitsunobu reaction : Converts the hydroxyl to an amine or ether using DIAD/Ph₃P, preserving stereochemistry .

Q. What are the challenges in scaling up enantioselective syntheses of this compound?

Key issues include:

- Epimerization : Aggressive purification (e.g., silica gel chromatography with EtOAc/hexane gradients) minimizes diastereomer formation .

- Low yields : Multi-step sequences (e.g., azide reduction followed by acylation) often result in cumulative losses (e.g., 23–33% yields for fluoropropyl derivatives) .

Methodological Insights

Q. How is computational modeling used to predict the compound’s conformational stability?

Density functional theory (DFT) calculations optimize ground-state geometries and predict steric strain in substituted derivatives. For example, allyl or fluoropropyl groups at the 4-position increase puckering energy in the pyrrolidine ring, impacting binding affinity in target proteins .

Q. What analytical workflows are recommended for troubleshooting low yields in allylation reactions?

- In-situ monitoring : Use FTIR to track carbonyl intermediate formation during allylation .

- Quenching optimization : Adjust NH₄Cl concentration to prevent over-acidification, which degrades Boc protections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.